molecular formula C14H12N2O3 B1331616 2-(4-Formylphenoxy)-N-2-pyridinylacetamide CAS No. 329211-31-6

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Cat. No.: B1331616
CAS No.: 329211-31-6
M. Wt: 256.26 g/mol
InChI Key: MBUHKGWMCRLFTD-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-2-pyridinylacetamide, also known as 4-FPPA, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivatized compound of phenoxyacetic acid and is used in the synthesis of various other compounds. 4-FPPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research.

Scientific Research Applications

Synthesis of Novel Phenoxyacetamide Derivatives

  • A study described the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, where 2-(4-formylphenoxy)-N-2-pyridinylacetamide played a role. These derivatives showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Anti-inflammatory, Antipyretic, and Ulcerogenic Activities

  • Research focusing on 2-(1H)-pyridone molecules, related to this compound, revealed their potential in anti-inflammatory, ulcerogenic, and antipyretic applications. This study also covered physicochemical and pharmacokinetic aspects (Fayed et al., 2021).

Tautomerism in Schiff Bases

  • Another study investigated the tautomeric equilibrium in compounds related to N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine, which shares a structural similarity with this compound. This research provided insights into the chemical behavior of these compounds (Nazır et al., 2000).

Synthesis of Bis(pyrazol-5-ols), Pyridones, and Thiochromene Derivatives

  • A study reported the synthesis of novel compounds, including pyridinone derivatives, incorporating the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. These compounds were characterized using various spectroscopic techniques (Arafat et al., 2022).

Anticancer Activity of Thiazole-Pyridine Hybrids

  • Research on thiazole incorporated pyridine derivatives, linked via phenoxyacetamide moiety similar to this compound, demonstrated potential anticancer activity. The study involved in vitro evaluations against various cancer cell lines (Bayazeed & Alnoman, 2020).

Formation of N-pyridinylacetamides

  • A chemical study revealed a method for forming N-pyridinylacetamides from aminopyridines, showing a general synthetic approach for compounds related to this compound (Chudinov et al., 2016).

Synthesis of Novel Polyimides

  • Research on the synthesis of new polyimides from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride showed the development of materials with good thermal stability and mechanical properties. This study is relevant due to the structural similarity with this compound (Wang et al., 2006).

Aldose Reductase Inhibitors

  • A study on pyrido[1,2-a]pyrimidin-4-one derivatives, related to the compound , investigated their role as selective aldose reductase inhibitors with antioxidant activity (La Motta et al., 2007).

Properties

IUPAC Name

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHKGWMCRLFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350746
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329211-31-6
Record name ST002573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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